molecular formula C14H13N5O3S3 B2727321 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 394236-23-8

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B2727321
CAS RN: 394236-23-8
M. Wt: 395.47
InChI Key: IFCCUDPCSGDRIN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole, a thiadiazole, and a nitrophenyl group. Thiazoles and thiadiazoles are heterocyclic compounds that contain sulfur and nitrogen in a five-membered ring. The nitrophenyl group is a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and thiadiazole rings, along with the nitrophenyl group, would contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could contribute to its polarity, and the sulfur-containing rings could influence its solubility in various solvents .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating promising properties for photodynamic therapy. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Psychotropic and Anti-inflammatory Activities

Research by Zablotskaya et al. (2013) focused on the synthesis and characterization of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, revealing their significant psychotropic in vivo, anti-inflammatory in vivo, and selective cytotoxic effects. These compounds demonstrate marked sedative action and high anti-inflammatory activity (Zablotskaya et al., 2013).

Enzyme Inhibition for Neurological Applications

The work by Röver et al. (1997) introduced N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurological disorders. These compounds were shown to block the enzyme effectively, suggesting a path for investigating neurological conditions' pathophysiological aspects (Röver et al., 1997).

Tumor Hypoxia Markers

Li et al. (2005) synthesized novel nitroimidazole-based thioflavin-T derivatives that act as tumor hypoxia markers, accumulating in hypoxic cells but not aerobic ones. These markers could help in identifying hypoxic tumor regions, which are critical for targeting in cancer therapy (Li et al., 2005).

Synthesis of Heterocyclic Compounds with Potential Pharmacological Activities

Shawali and Abdelhamid (1976) explored the synthesis routes to aroylthiadiazolines and arylazothiazoles from phenylglyoxalyl bromide arylhydrazones and phenacyl thiocyanate, contributing to the development of novel heterocyclic compounds. These synthetic pathways open doors to creating compounds with potential pharmacological activities, including anticancer agents (Shawali & Abdelhamid, 1976).

properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S3/c1-8(24-14-15-5-6-23-14)11(20)16-13-18-17-12(25-13)9-3-2-4-10(7-9)19(21)22/h2-4,7-8H,5-6H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCCUDPCSGDRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])SC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide

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